Benzydamine N-Oxide Hydrochloride: Chemical Profile, Synthesis, and Impurity Characterization
Benzydamine N-Oxide Hydrochloride: Chemical Profile, Synthesis, and Impurity Characterization
This technical guide provides an in-depth analysis of Benzydamine N-Oxide Hydrochloride, focusing on its chemical structure, synthesis, physicochemical properties, and its critical role as both a metabolic intermediate and a process impurity in pharmaceutical development.[1]
[1]
Executive Summary
Benzydamine N-Oxide Hydrochloride (CAS: 39860-94-1) is the hydrochloride salt of the N-oxide derivative of benzydamine, a locally acting non-steroidal anti-inflammatory drug (NSAID).[1][2] In drug development, it occupies a dual status:
-
Primary Metabolite: It is a major Phase I metabolite formed via Flavin-containing Monooxygenases (FMOs).[1]
-
Specified Impurity: It acts as an oxidative degradation product that must be monitored during stability testing of benzydamine formulations.[1]
This guide details the structural integrity, synthetic pathways, and analytical protocols required for the identification and quantification of this compound.
Chemical Identity & Structure
Benzydamine N-Oxide differs from the parent molecule by the oxidation of the tertiary dimethylamine nitrogen.[1] This modification significantly alters the electronic environment and basicity of the molecule.
Nomenclature and Identifiers
| Property | Detail |
| Chemical Name | 3-((1-benzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine oxide hydrochloride |
| CAS Number (HCl Salt) | 39860-94-1 |
| CAS Number (Free Base) | 36504-71-9 |
| Molecular Formula | C₁₉H₂₃N₃O₂[1][3][4][5][6][7] · HCl |
| Molecular Weight | 361.87 g/mol (Salt); 325.41 g/mol (Base) |
| SMILES | C([O-])CCCOC1=NN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Structural Analysis
The core structure retains the indazole ring system and the benzyl side chain of benzydamine. The critical structural feature is the N-oxide moiety (
-
Bonding: The nitrogen atom is
hybridized and bonded to four substituents (two methyls, one propyl chain, and one oxygen), creating a formal positive charge on the nitrogen and a negative charge on the oxygen. -
Salt Formation: In the hydrochloride form, the proton typically associates with the negative oxygen of the N-oxide dipole (
), or stabilizes the complex lattice, depending on the solid-state arrangement.[1]
Physicochemical Properties[1][5][6]
The introduction of the N-oxide group introduces high polarity, altering solubility and pKa compared to the parent benzydamine.[1]
Solubility Profile
-
Water: Highly soluble (due to ionic salt character and polar N-oxide bond).[1]
-
Non-polar solvents (Hexane/Toluene): Insoluble.[1]
-
Implication: Reverse-phase HPLC (RP-HPLC) is the preferred analytical technique, as the N-oxide elutes earlier (lower retention time) than the parent benzydamine due to increased polarity.[1]
Acidity and Basicity (pKa)[1]
-
Benzydamine (Parent): Weak base, pKa
9.25.[1] -
Benzydamine N-Oxide: Significantly weaker base.[1][10] N-oxides typically exhibit pKa values in the range of 4.0 – 5.0 (protonation occurs at the oxygen atom:
).[1] -
Experimental Note: This drastic shift in pKa allows for separation via pH-dependent extraction or ion-exchange chromatography.[1]
Synthesis and Formation Pathways[6][7][9]
Benzydamine N-Oxide is formed through direct oxidation.[1] This can occur biologically (metabolism) or chemically (synthesis/degradation).[1]
Biological Pathway (Metabolism)
In vivo, benzydamine undergoes extensive metabolism. The N-oxidation is primarily catalyzed by Flavin-containing Monooxygenases (FMOs) rather than the Cytochrome P450 system.[1] This is a common clearance pathway for tertiary amines.
Chemical Synthesis (Laboratory Scale)
For the production of reference standards, Benzydamine N-Oxide is synthesized by treating Benzydamine with a peracid.[1]
-
Reagents: m-Chloroperoxybenzoic acid (mCPBA) or Hydrogen Peroxide (
).[1][5] -
Solvent: Dichloromethane (DCM) or Methanol.[1]
-
Conditions: 0°C to Room Temperature.
-
Purification: The N-oxide is often isolated as a salt (HCl or Maleate) to improve stability and crystallinity.[1]
Visualization of Pathways
The following diagram illustrates the parallel formation of the N-oxide via biological metabolism and chemical synthesis.
Figure 1: Formation pathways of Benzydamine N-Oxide showing metabolic, synthetic, and degradation routes.[1][5]
Analytical Characterization & Protocols
Accurate detection of Benzydamine N-Oxide is essential for impurity profiling in pharmaceutical formulations.[1]
HPLC-UV Method
The N-oxide absorbs UV light similarly to the parent compound due to the intact indazole chromophore.[1]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH ~3.0) : Acetonitrile (Gradient elution).[1]
-
Detection Wavelength: 306-310 nm.[1]
-
Elution Order: Benzydamine N-Oxide elutes before Benzydamine due to higher polarity.[1]
Mass Spectrometry (LC-MS)
LC-MS is used for structural confirmation.[1]
-
Ionization: Electrospray Ionization (ESI), Positive mode.[1]
-
Parent Ion:
observed at m/z 326.2 (Free base mass + H).[1] -
Fragmentation Pattern: A characteristic loss of oxygen (M - 16) or loss of the hydroxylamine group is often observed in MS/MS spectra, distinguishing it from other impurities.[1]
Protocol: Preparation of Reference Stock Solution
-
Weighing: Accurately weigh 10.0 mg of Benzydamine N-Oxide Hydrochloride.
-
Dissolution: Dissolve in 10 mL of Methanol (HPLC grade).
-
Sonication: Sonicate for 5 minutes to ensure complete dissolution.
-
Storage: Store at -20°C. Stable for 1 month. Note: N-oxides can be thermally unstable; avoid heating above 40°C during preparation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65465, Benzydamine N-oxide.[1] Retrieved from [Link][1]
-
European Pharmacopoeia (Ph.[1][11][12][13][14] Eur.). Benzydamine Hydrochloride Monograph.[1][11][13] (Consult current edition for specific impurity limits).
-
Santi, A. et al. Biotransformation of benzydamine by microsomes and precision-cut slices prepared from cattle liver.[1] Xenobiotica.
-
Kawaji, A. et al. Flavin-containing monooxygenase mediated metabolism of benzydamine.[1]
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